3-(3,4-Difluorophenoxy)propan-1-amine
Overview
Description
Scientific Research Applications
Antagonist Activity Towards Contracting Responses
Research by Benigni et al. (1977) on derivatives of 1,3-bis-(methlendioxyphenoxy)propane, closely related to 3-(3,4-Difluorophenoxy)propan-1-amine, indicated clear antagonist activity towards BaCl2, histamine, and acetylcholine contracting responses. This suggests potential applications in studying or modulating neurotransmitter-related activities or muscle contractions (Benigni, Agozzino, Signorini, & Di Carlo, 1977).
Inhibitive Performance on Carbon Steel Corrosion
A study by Gao, Liang, and Wang (2007) synthesized tertiary amines, similar to 3-(3,4-Difluorophenoxy)propan-1-amine, and investigated their performance as corrosion inhibitors on carbon steel. The findings demonstrated the potential of such compounds in protecting metal surfaces, highlighting applications in industrial corrosion protection (Gao, Liang, & Wang, 2007).
Antimicrobial Agent Synthesis
Research by Mourelle-Insua et al. (2016) explored the synthesis of a variety of amines, including those structurally similar to 3-(3,4-Difluorophenoxy)propan-1-amine, for creating antimicrobial agents like Levofloxacin. This indicates potential use in pharmaceutical synthesis for combating infections (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).
Antibacterial Activity
Serafim et al. (2019) investigated synthetic 1,3‐bis(aryloxy)propan‐2‐amines, related to 3-(3,4-Difluorophenoxy)propan-1-amine, and found them to be effective against Gram-positive bacteria, including multidrug-resistant strains. This highlights their potential as leads in developing new antibacterial compounds (Serafim et al., 2019).
Amines in Acidic Gases Separation Processes
Blanco et al. (2017) characterized amines like 3-(3,4-Difluorophenoxy)propan-1-amine in terms of physical properties for potential use in acidic gases separation processes. This suggests applications in environmental engineering and gas purification industries (Blanco, García-Abuín, Gómez‐Díaz, & Navaza, 2017).
properties
IUPAC Name |
3-(3,4-difluorophenoxy)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYGOLUQNKJPPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCN)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285301 | |
Record name | 3-(3,4-Difluorophenoxy)-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenoxy)propan-1-amine | |
CAS RN |
950644-35-6 | |
Record name | 3-(3,4-Difluorophenoxy)-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950644-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Difluorophenoxy)-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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